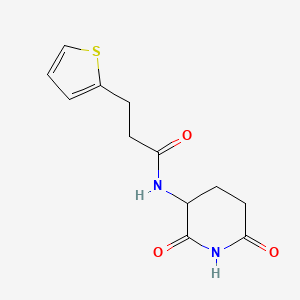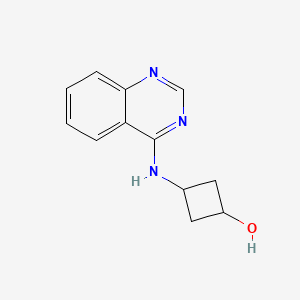
3-(Quinazolin-4-ylamino)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinazolin-4-ylamino)cyclobutan-1-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of new drugs. This compound is a cyclobutane derivative that has a quinazoline moiety attached to it. The synthesis of this compound is of great interest to researchers, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol have been studied extensively. It has been found to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, which makes it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Quinazolin-4-ylamino)cyclobutan-1-ol in lab experiments include its low toxicity profile, good pharmacokinetic profile, and potential applications in various scientific research areas. However, the limitations of using this compound in lab experiments include its moderate yield and the need for different purification techniques to obtain a pure product.
Zukünftige Richtungen
There are several future directions for the study of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol. One area of research is the development of new drugs based on this compound, which may have potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective drugs.
Synthesemethoden
The synthesis of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol involves the reaction of 4-aminoquinazoline with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The yield of this reaction is moderate, and the purity of the final product can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
3-(Quinazolin-4-ylamino)cyclobutan-1-ol has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of inflammation and as an anti-bacterial agent.
Eigenschaften
IUPAC Name |
3-(quinazolin-4-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-9-5-8(6-9)15-12-10-3-1-2-4-11(10)13-7-14-12/h1-4,7-9,16H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICTIJVXNGOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



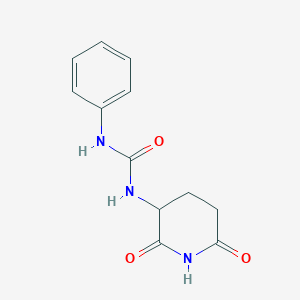
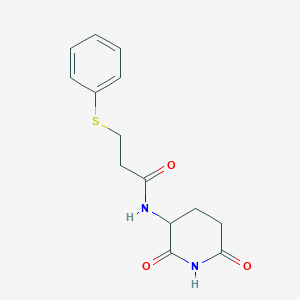

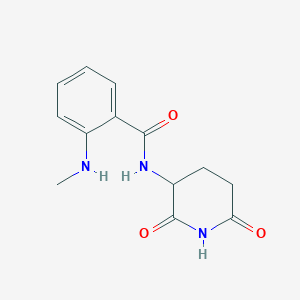
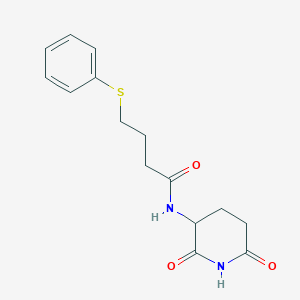
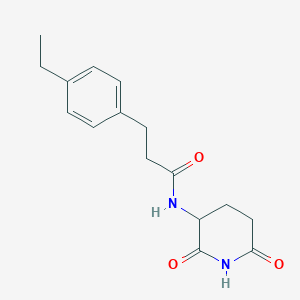


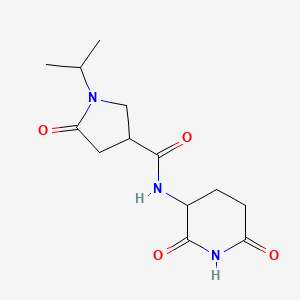
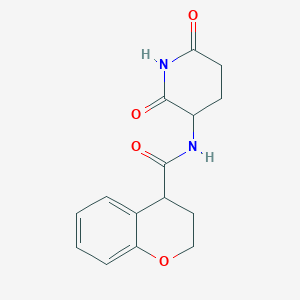
![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
